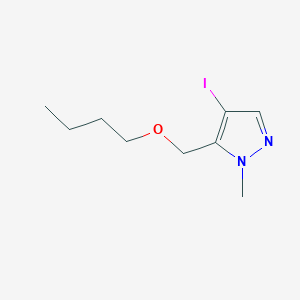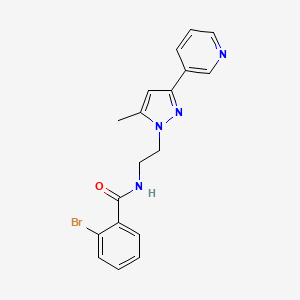
5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms.
Wirkmechanismus
The exact mechanism of action of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is not well understood, but it is believed to exert its effects by interacting with specific molecular targets in cells. In medicinal chemistry, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. In material science, it has been used as a ligand to coordinate with metal ions and form metal-organic frameworks with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole depend on its specific molecular targets and the concentration used. In medicinal chemistry, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and induce cell cycle arrest and apoptosis in cancer cells. In material science, it has been used to control the porosity, surface area, and adsorption properties of metal-organic frameworks.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole in lab experiments include its relatively simple synthesis method, its versatility as a building block for the synthesis of functional materials, and its potential as a drug candidate for various diseases. The limitations include its low yield of synthesis, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action and molecular targets.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole. In medicinal chemistry, it could be further studied as a potential drug candidate for the treatment of specific diseases such as Alzheimer's and Parkinson's disease. In material science, it could be used to synthesize functional materials with specific properties such as catalytic activity and gas storage capacity. In agriculture, it could be tested as a potential herbicide and fungicide with reduced environmental impact. Overall, the potential applications of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole make it a promising compound for future research and development.
Synthesemethoden
The synthesis of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole involves the reaction of 4-iodo-1-methyl-1H-pyrazole with butyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the intermediate compound, which is then treated with sodium hydride and butyl bromide to obtain the final product. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In material science, it has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and coordination polymers. In agriculture, it has been tested as a potential herbicide and fungicide.
Eigenschaften
IUPAC Name |
5-(butoxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-4-5-13-7-9-8(10)6-11-12(9)2/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUBHSDNCJRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)


![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)
